molecular formula C7H7F2N B12065789 2-(Difluoromethyl)-5-methylpyridine

2-(Difluoromethyl)-5-methylpyridine

Cat. No.: B12065789
M. Wt: 143.13 g/mol
InChI Key: FVKGPHBNUKKAOZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methylpyridine is a fluorinated pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability

Preparation Methods

The synthesis of 2-(Difluoromethyl)-5-methylpyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This method is advantageous due to its efficiency and economic viability . Another method involves the use of metal-catalyzed cross-coupling reactions, which can introduce the difluoromethyl group into existing pyridine frameworks . Industrial production methods often employ these strategies to ensure high yields and purity.

Chemical Reactions Analysis

2-(Difluoromethyl)-5-methylpyridine undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(Difluoromethyl)-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential use in drug discovery, particularly in the development of new pharmaceuticals with improved pharmacokinetic properties.

    Industry: It is used in the production of agrochemicals, where its stability and bioactivity are advantageous.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the biological pathways involved, resulting in the desired therapeutic or agricultural effects .

Comparison with Similar Compounds

2-(Difluoromethyl)-5-methylpyridine can be compared with other fluorinated pyridine derivatives, such as:

Properties

IUPAC Name

2-(difluoromethyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKGPHBNUKKAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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